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An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Introduction

1-(4-Chlorophenyl)cyclopentanecarbonitrile is a substituted nitrile compound featuring a
chlorophenyl group attached to a cyclopentane ring at a quaternary carbon. As a chemical
intermediate, its structural motifs—a halogenated aromatic ring and a nitrile group—make it a
valuable building block in synthetic organic chemistry. The nitrile can be hydrolyzed to a
carboxylic acid or reduced to an amine, providing a versatile handle for further
functionalization. The chlorophenyl group is a common feature in many pharmaceutical agents,
influencing properties such as metabolic stability and receptor binding affinity.

This guide provides a comprehensive overview of the core physical and chemical properties of
1-(4-Chlorophenyl)cyclopentanecarbonitrile, designed for researchers, scientists, and drug
development professionals. We will delve into its physicochemical characteristics,
spectroscopic profile, a plausible synthetic route, analytical methodologies, and essential safety
protocols, offering field-proven insights into its practical application.

Compound Identification and Physicochemical
Properties
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The fundamental properties of a compound are critical for its application in experimental
design, dictating solubility, reactivity, and appropriate handling procedures. The key identifiers
and physicochemical properties for 1-(4-Chlorophenyl)cyclopentanecarbonitrile are
summarized below.

Property Value Source(s)
CAS Number 64399-26-4 [L1[2113114]
Molecular Formula C12H12CIN [1112113114]
Molecular Weight 205.69 g/mol [1]
1-(4-
IUPAC Name chlorophenyl)cyclopentane-1- [2]
carbonitrile
1-(4-
Synonyms Chlorophenyl)cyclopentanecar  [1]
bonitrile
Appearance White to off-white solid [31[5]
Boiling Point 140.0-141.5 °C (at 5 Torr) [31[5]
Density 1.161 g/cm3 [31[5]
LogP 3.48 [1]
Storage Store at room temperature [315]

TXVNBTOIDITCBF-
InChl Key [1][2]
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. N#CC1(C2=CC=C(Cl)C=C2)C
Canonical SMILES [2]
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Molecular Structure and Spectroscopic
Characterization
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Structural elucidation is the cornerstone of chemical analysis, confirming identity and purity. For
1-(4-Chlorophenyl)cyclopentanecarbonitrile, a combination of spectroscopic techniques
provides a complete picture of its molecular architecture.

Predicted Spectroscopic Profile

o Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show
characteristic absorption bands. A sharp, medium-intensity peak around 2230-2250 cm~1
corresponds to the C=N (nitrile) stretching vibration. The aromatic region will display C-H
stretching vibrations above 3000 cm~! and C=C stretching peaks around 1470-1600 cm~1.
The presence of the chlorine substituent on the phenyl ring can be inferred from C-CI
stretching vibrations in the fingerprint region, typically between 1000 and 1100 cm~2.
Aliphatic C-H stretching from the cyclopentane ring will appear just below 3000 cm~1.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The proton NMR spectrum will provide key information. The aromatic protons on
the para-substituted phenyl ring are expected to appear as two distinct doublets in the 7.0-
7.5 ppm range, each integrating to 2H. The eight protons of the cyclopentane ring will
likely appear as complex multiplets in the aliphatic region, approximately between 1.5 and
2.5 ppm.

o 183C NMR: The carbon spectrum will show distinct signals for each unique carbon
environment. The nitrile carbon (C=N) is expected in the 120-125 ppm range. The
aromatic carbons will produce four signals: two for the protonated carbons and two for the
guaternary carbons (one attached to the cyclopentane and one to the chlorine). The five
carbons of the cyclopentane ring will appear in the aliphatic region (20-50 ppm), including
one quaternary carbon signal.

e Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak [M]* would be
expected at m/z 205, with a characteristic isotopic pattern [M+2]* at m/z 207 (approximately
one-third the intensity of [M]*) due to the presence of the 3’Cl isotope. Fragmentation may
involve the loss of the cyclopentyl group or the nitrile moiety.

Diagram: General Workflow for Spectroscopic Analysis
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4 Sample Preparation A

(Weigh high-purity sample)

Dissolve in appropriate
deuterated solvent (e.g., CDCls)
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1H & B3C NMR Spectroscopy FT-IR Spectroscopy b(Mass Spectrometry)

4 Data Processing & Interpretation A
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Intramolecular
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1-(4-Chlorophenyl)cyclopentanecarbonitrile
1,4-Dibromobutane
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Prepare standard solution
in mobile phase

Inject sample into
HPLC system

Separation on
Reverse-Phase Column

(e.g., Newcrom R1)

UV Detection

Analyze Chromatogram:
Retention Time & Peak Area

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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